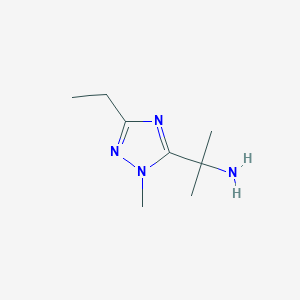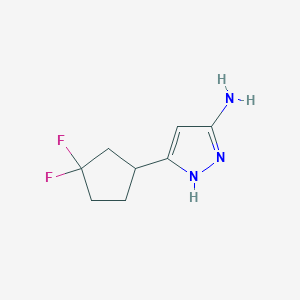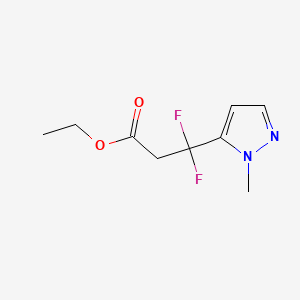
ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups.
Métodos De Preparación
The synthesis of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate typically involves the reaction of ethyl difluoroacetoacetate with methyl hydrazine. The reaction conditions often include the use of acetic anhydride and triethyl orthoformate to facilitate the formation of the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes like succinate dehydrogenase, disrupting metabolic pathways in fungi and other organisms . The compound’s structure allows it to bind effectively to these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a pyrazole ring with difluoromethyl and methyl groups but differs in its functional groups and applications.
Pyrapropoyne: Another compound with similar structural motifs but different biological activities and uses.
Flubeneteram: A compound under development with similar applications in agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12F2N2O2 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
ethyl 3,3-difluoro-3-(2-methylpyrazol-3-yl)propanoate |
InChI |
InChI=1S/C9H12F2N2O2/c1-3-15-8(14)6-9(10,11)7-4-5-12-13(7)2/h4-5H,3,6H2,1-2H3 |
Clave InChI |
OQZFTTGWUIPITF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=NN1C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)
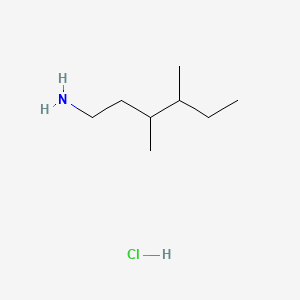
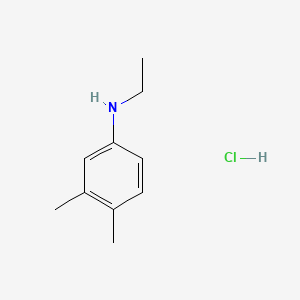



![2H,3H-furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B13490684.png)
![tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans](/img/structure/B13490690.png)

